Product packaging for CDK8/19-IN-52h(Cat. No.:)

CDK8/19-IN-52h

Cat. No.: B1192481
M. Wt: 429.51
InChI Key: SCXVTHJJOZYJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CDK8/19-IN-52h is a potent and selective dual inhibitor of the transcriptional cyclin-dependent kinases CDK8 and CDK19, discovered through structure-based drug design. This compound features a 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole scaffold and demonstrates exceptional enzymatic inhibitory activity, with IC50 values of 0.46 nM for CDK8 and 0.99 nM for CDK19 . Its high kinase selectivity profile, with significant inhibition of only a few other kinases at 300 nM, makes it a valuable tool for specifically probing Mediator kinase function in research . The core mechanism of action of this compound involves the suppression of signal-induced transcription. A key downstream effect is the potent inhibition of phosphorylated STAT1 (Ser727) in various cancer cell lines, a well-established hallmark of CDK8/19 activity . This action allows researchers to investigate the role of the CDK8/19 kinase module in key oncogenic pathways, including Wnt/β-catenin and TGF-β signaling . In vitro pharmacological evaluations have confirmed that this compound can effectively suppress pathways that depend on Mediator kinase activity . Furthermore, its high oral bioavailability has enabled in vivo studies, which demonstrated a mechanism-based pharmacodynamic effect and significant tumor growth suppression in an RPMI8226 human hematopoietic and lymphoid xenograft model in mice . This compound is supplied for research applications only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.51

IUPAC Name

8-(4-((2-Methoxyethyl)carbamoyl)phenoxy)-4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole-6-carboxamide

InChI

InChI=1S/C20H19N3O4S2/c1-26-9-8-22-19(25)11-2-5-13(6-3-11)27-20-15-14(17(28-20)18(21)24)7-4-12-10-23-29-16(12)15/h2-3,5-6,10H,4,7-9H2,1H3,(H2,21,24)(H,22,25)

InChI Key

SCXVTHJJOZYJMC-UHFFFAOYSA-N

SMILES

O=C(C1=C(CC2)C(C3=C2C=NS3)=C(OC4=CC=C(C(NCCOC)=O)C=C4)S1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDK8/19-IN-52h;  CDK8/19IN52h;  CDK8/19 IN 52h;  CDK8/19IN-52h;  CDK8/19-IN52h;  CDK8/19 IN-52h;  CDK8/19-IN 52h

Origin of Product

United States

Molecular Design and Synthetic Methodologies of Cdk8/19 in 52h

Rational Design Principles for CDK8/19 Inhibition

The design of CDK8/19-IN-52h was rooted in a structure-based drug design strategy. nih.gov Researchers utilized docking models based on a pre-existing library compound, 4,5-dihydroimidazolo[3',4':3,4]benzo[1,2-d]isothiazole 16, which was known to bind to CDK8. nih.gov This initial scaffold provided a foundation for the design of various nih.govnih.govnih.gov-fused tricyclic scaffolds. A key feature of this design was the incorporation of a carboxamide group, which was predicted to maintain crucial interactions with the backbone carbonyl and amino groups of Alanine 100 (Ala100) in the hinge region of the CDK8 kinase. nih.gov The hinge region is a critical area for ATP binding, and forming strong interactions here is a common strategy for achieving potent kinase inhibition.

A significant aspect of the rational design was the focus on achieving high selectivity for CDK8 and CDK19 over other kinases. This is crucial for minimizing off-target effects. The design process involved analyzing the binding pocket of CDK8 and identifying opportunities for modifications to the lead compound that would enhance both potency and selectivity. The ultimate design of this compound, featuring a 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole core, was the result of this iterative design process. nih.gov

Chemical Synthesis Strategies and Analog Generation for this compound

The synthesis of this compound and its analogs involved a multi-step chemical synthesis process centered around the construction of the 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole scaffold. nih.gov The general strategy for creating this class of compounds begins with the synthesis of the core tricyclic structure.

Starting from a library compound, 4,5-dihydroimidazolo[3',4':3,4]benzo[1,2-d]isothiazole 16, medicinal chemists designed and synthesized various nih.govnih.govnih.gov-fused tricyclic scaffolds. nih.gov This process of analog generation is fundamental to exploring the chemical space around a lead compound. In the development of this compound, an important analog, derivative 29a, which is a 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative, was synthesized and showed potent enzymatic inhibitory activity against both CDK8 and CDK19. nih.gov

Further analog generation focused on modifying this potent scaffold to enhance its drug-like properties. A key modification was the introduction of a substituted 3-pyridyloxy group at the 8-position of the scaffold, which ultimately led to the synthesis of this compound. nih.gov This strategic placement of the pyridyloxy group was guided by docking models to optimize interactions within the kinase binding site. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Related Scaffolds

Structure-activity relationship (SAR) studies were pivotal in the evolution of this compound. The initial library compound, 4,5-dihydroimidazolo[3',4':3,4]benzo[1,2-d]isothiazole 16, served as the starting point for these investigations. nih.gov The exploration of different nih.govnih.govnih.gov-fused tricyclic scaffolds revealed that the 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole core of compound 29a provided a significant increase in inhibitory potency. nih.gov

A crucial aspect of the SAR studies was the investigation of substituents at the 8-position of the scaffold. The introduction of a substituted 3-pyridyloxy group was found to be highly beneficial, leading to the optimized compound 52h. nih.gov Docking models of 52h bound to CDK8 indicated that the pyridyl group of this substituent interacts with Methionine 174 (Met174) of the CDK8 DMG activation loop. nih.gov This specific interaction is believed to be a key contributor to the high kinase selectivity of the compound. nih.gov

The SAR studies also likely explored a range of other substituents and modifications to the scaffold to understand their impact on potency, selectivity, and physicochemical properties, although specific details of these other modifications are not extensively publicly available. The progression from compound 29a to 52h clearly demonstrates a successful SAR-driven optimization. nih.gov

Optimization of Inhibitory Potency and Selectivity for this compound

The optimization of the lead compound focused on enhancing both inhibitory potency and kinase selectivity, alongside improving physicochemical properties. The starting point for this optimization was the potent 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative 29a. nih.gov

The introduction of a substituted 3-pyridyloxy group at the 8-position of the scaffold was a key optimization step that resulted in compound 52h. nih.gov This modification led to a significant improvement in in vitro potency. nih.gov Furthermore, this structural change dramatically improved the kinase selectivity of the inhibitor. nih.gov

The success of this optimization is evident in the in vitro pharmacological evaluation of this compound, which demonstrated potent suppression of phosphorylated STAT1, a downstream target of CDK8, in various cancer cells. nih.gov The high oral bioavailability of this compound further underscores the successful optimization of its physicochemical properties. nih.gov

The following interactive data table summarizes the inhibitory potency of this compound and a precursor compound.

CompoundTargetIC50 (nM)
This compound CDK80.46
CDK190.99
Compound 29a CDK80.76
CDK191.7

The following interactive data table illustrates the kinase selectivity profile of this compound, showing the percentage of unbound fraction for a selection of kinases at a concentration of 300 nM. A lower percentage indicates stronger binding and inhibition.

KinaseUnbound Fraction (%)
CDK19 4.6
CDK8 8.3
HASPIN 23
DYRK1B 27
HIP1 32

Molecular Target Engagement and Selectivity Profiling of Cdk8/19 in 52h

Biochemical Characterization of CDK8/19-IN-52h Binding Affinity

This compound demonstrates high-affinity binding to both CDK8 and CDK19. In biochemical assays, the compound exhibits potent enzymatic inhibitory activity with very low IC50 values, indicating that only a small concentration of the inhibitor is needed to reduce the kinase activity by half. Specifically, the IC50 values have been reported to be 0.46 nM for CDK8 and 0.99 nM for CDK19. nih.govmedchemexpress.com Further characterization of its binding affinity using dissociation constants (Kd) also confirms a strong interaction, with Kd values of 46 nM for CDK8 and 25 nM for CDK19. medchemexpress.com This potent dual inhibition highlights its potential as a chemical probe to study the combined roles of these two closely related kinases. nih.gov

Table 1: Biochemical Potency of this compound

Target Kinase IC50 (nM) nih.govmedchemexpress.com Kd (nM) medchemexpress.com
CDK8 0.46 46

Kinase Selectivity Profiling of this compound Against the Human Kinome

A critical aspect of a chemical probe is its selectivity for the intended targets over other related proteins, such as other kinases in the human kinome. Kinase selectivity profiling of this compound has revealed a high degree of specificity. When screened against a broad panel of human kinases, it showed minimal off-target activity. nih.gov

At a concentration of 300 nM, only five kinases, including the primary targets CDK8 and CDK19, showed a significant reduction in unbound fraction. nih.gov The kinases with the most notable binding were CDK19 (4.6% unbound), CDK8 (8.3% unbound), HASPIN (23% unbound), DYRK1B (27% unbound), and HIP1 (32% unbound). nih.gov This indicates a strong preference for CDK8 and CDK19 over other kinases. nih.gov

Further studies have shown that while this compound potently inhibits CDK8 and CDK19, it has a much weaker effect on other kinases like CDK9, with an IC50 of 270 nM. medchemexpress.com At a concentration of 1 µM, it showed over 50% inhibition against a small number of other kinases including GSK3β, PLK1, ASK1, CK1δ, PKA, ROCK1, PKCθ, and CDC7, and weak inhibition of CDK2 (62% inhibition at 1 µM). medchemexpress.com This favorable selectivity profile is crucial for attributing observed biological effects primarily to the inhibition of CDK8 and CDK19.

Table 2: Kinase Selectivity of this compound

Kinase % Unbound Fraction at 300 nM nih.gov
CDK19 4.6
CDK8 8.3
HASPIN 23
DYRK1B 27

Structural Basis of this compound Interaction with CDK8/19

The high potency and selectivity of this compound can be explained by its specific molecular interactions within the ATP-binding pockets of CDK8 and CDK19. Although a co-crystal structure of this compound with its target is not publicly available, molecular docking models based on the known structure of CDK8 have provided significant insights. nih.gov

The design of this compound involved a structure-based approach targeting key features of the CDK8 active site. nih.gov The core scaffold, a acs.orgacs.orghodoodo.com-fused tricyclic system, was designed to form hydrogen bonds with the backbone carbonyl and amide groups of Alanine 100 in the hinge region of the kinase, a common interaction for kinase inhibitors. nih.gov A key modification to improve selectivity was the introduction of a substituted 3-pyridyloxy group. nih.gov Docking models predict that the pyridyl group of the inhibitor interacts with Methionine 174 located in the DMG (Asp-Met-Gly) activation loop of CDK8. nih.gov This interaction is thought to be a major determinant of the compound's high specificity for CDK8 and its close paralog CDK19, which shares a nearly identical kinase domain. nih.govjci.orgnih.gov

Off-Target Activity Assessment and Implications in Preclinical Models

While kinase selectivity profiling provides a broad overview of potential off-target interactions, assessing the functional consequences of these interactions in cellular and in vivo models is essential. Some early CDK8/19 inhibitors were associated with systemic toxicity in preclinical models, which was later suggested to be due to off-target effects rather than the inhibition of CDK8 and CDK19 themselves. jci.orgbiorxiv.orgnih.govembopress.orgresearchgate.netpnas.org This underscores the importance of developing highly selective inhibitors like this compound.

In preclinical studies, the on-target activity of this compound has been demonstrated through the potent suppression of phosphorylated STAT1 (pSTAT1), a known downstream substrate of CDK8. nih.gov This on-target engagement translates to effects on gene expression and cellular processes regulated by CDK8/19. While comprehensive in vivo off-target toxicity studies for this compound are not extensively detailed in the public domain, the high selectivity observed in biochemical and kinome-wide assays suggests a reduced likelihood of off-target-driven adverse effects compared to less selective compounds. The ability of selective CDK8/19 inhibitors to modulate the tumor microenvironment and enhance immune surveillance in some preclinical cancer models further highlights the potential therapeutic implications of specific on-target activity. biorxiv.orgaacrjournals.org

Mechanistic Elucidation of Cdk8/19 in 52h Action at the Cellular Level

Impact on Mediator Complex Dynamics and Gene Transcription

CDK8 and CDK19 are alternative enzymatic subunits of the kinase module associated with the transcriptional Mediator complex. nsf.govnih.govoup.com This kinase module, which also includes Cyclin C (CCNC), MED12, and MED13, reversibly associates with the core Mediator complex. nsf.govmolbiolcell.orgtandfonline.comnih.gov The interaction of the kinase module significantly alters the structure and function of the Mediator. nsf.gov

Inhibition of CDK8/19 by compounds like CDK8/19-IN-52h can affect gene expression patterns. nih.gov While CDK8/19 activity is often dispensable for general transcription regulation and normal cell growth, it is critical for the activation of gene sets in response to stress or developmental cues. mpg.denih.gov CDK8/19 inhibition can reduce the induction of signal-responsive genes, suggesting a pleiotropic role in signal-induced transcriptional reprogramming. nih.govoup.com Under basal conditions, CDK8/19 inhibition can initially downregulate a small group of genes, many of which are inducible by stimuli. nih.govoup.com Prolonged inhibition can lead to the upregulation of a larger gene set. nih.govoup.com This suggests that CDK8/19 can act as both positive and negative regulators of transcription depending on the gene and cellular context. mpg.demdpi.com

The Mediator kinase module's association with the core Mediator can sterically inhibit the core Mediator from binding to the RNA Polymerase II preinitiation complex (PIC) in vitro. mpg.de CDK8 kinase activity can weaken this interaction, facilitating the dissociation of the kinase module and allowing Mediator to bind the PIC to stimulate transcription initiation. mpg.de This suggests a mechanism by which CDK8/19 kinase activity can positively regulate gene activation, particularly in response to stress. mpg.de

CDK8/19 inhibition has been shown to modulate the expression of cell cycle regulators, impacting the G1/S transition in sensitive cells. oncotarget.comnih.gov For instance, treatment with CDK8/19 inhibitors increased the mRNA levels of positive regulators (e.g., CDC25A, cyclin E1, or c-Myc) and decreased those of negative regulators (e.g., p19, p21, or p27) of the G1/S transition. oncotarget.com

Modulation of Key Signaling Pathways by this compound (e.g., Wnt/β-catenin, STAT, P53)

CDK8/19 Mediator kinases co-activate several transcription factors involved in various signaling pathways. nih.govoup.com Inhibition of CDK8/19 can therefore modulate these pathways.

Wnt/β-catenin Signaling: CDK8 has been identified as a regulator of β-catenin driven reporter activity and is essential for the proliferation of β-catenin-dependent cancer cell lines and for β-catenin transcriptional activity. nih.gov CDK8 can enhance the transcriptional activity of β-catenin, both by directly promoting the transcription of β-catenin target genes via phosphorylation and by hindering the suppressive function of E2F1 on β-catenin through phosphorylation of E2F1. mdpi.comencyclopedia.pub While CDK8 has well-documented roles in Wnt/β-catenin signaling in contexts like colorectal cancer, studies in other tissues, such as the normal intestine, suggest that CDK8 and CDK19 may not play a direct role in regulating Wnt/β-catenin mediated transcription in all contexts. jci.org CDK8/19 inhibitors have been shown to alter Wnt-pathway regulated gene expression. babraham.ac.uktandfonline.com

STAT Signaling: CDK8/19 are known to regulate STAT transcription factors, including STAT1 and STAT3. oup.comoup.commdpi.compnas.orgaacrjournals.org CDK8 has been shown to phosphorylate STAT1 at serine 727 (STAT1S727) in response to cytokine stimulation. babraham.ac.ukoup.comaacrjournals.org CDK8/19 inhibition can decrease STAT1S727 phosphorylation. oup.comnih.govaacrjournals.org The effects of STAT1 S727 phosphorylation on transcription are complex and context-dependent. pnas.org CDK8/19 inhibition can also impact STAT-regulated signaling more broadly. babraham.ac.uk

P53 Signaling: CDK19 has been implicated in the p53 pathway. nih.govresearchgate.netmdpi.com Studies have shown that CDK19 knockdown can affect the expression of genes associated with the p53 pathway. nih.govresearchgate.net CDK19 appeared to contribute to the repression of p53 target genes under basal conditions and was important for the maximal induction of stress response genes, including p53 targets, after treatment with genotoxic agents. nih.gov Genetic interaction with p53 has also been highlighted as critical for the roles of CDK8 and CDK19 in tumorigenesis in certain contexts. embopress.org

Effects on Chromatin Structure and Epigenetic Regulation

The Mediator complex, including CDK8/19, has roles in chromatin remodeling and facilitating the formation of enhancer-promoter gene loops. oncotarget.com CDK8/19 may influence chromatin architecture. nsf.gov

Studies have shown that CDK8 and CDK19 can regulate intestinal differentiation and homeostasis via interaction with the chromatin remodeling complex SWI/SNF. jci.org The Mediator kinase module bound and phosphorylated key components of SWI/SNF in intestinal epithelial cells. jci.org SWI/SNF and MED12-Mediator colocalized at distinct lineage-specifying enhancers in a CDK8/19-dependent manner, revealing a transcriptional mechanism coordinated by the interaction between SWI/SNF and the Mediator kinase. jci.org

CDK8 and CDK19 have also been shown to recruit epigenetic regulators. nih.gov For example, CDK8 and CDK19 recruit PRMT5 to certain gene promoters, and PRMT5 can repress transcription through symmetric dimethylation of histone H4 arginine 3 (H4R3me2s). nih.gov This suggests a role for CDK8/19 in directly or indirectly influencing epigenetic modifications. Consistent with a repressive role for the CDK8/19 kinase module in transcription, inhibition or knockout of CDK8/19 has been associated with a global overactivation of enhancers. embopress.org

Influence on Post-Translational Modifications of Substrates

CDK8 and CDK19 are serine/threonine kinases that regulate gene expression through phosphorylation of transcription factors and Mediator subunits. oncotarget.com Phosphorylation is a key post-translational modification that can alter protein activity, localization, and stability.

CDK8/19 can phosphorylate various gene-specific transcription factors, leading to both negative and positive effects on gene transcription. mpg.de Examples of transcription factors known to be phosphorylated by CDK8/19 include STATs (STAT1, STAT3), SMADs, and Notch. tandfonline.comoup.commdpi.compnas.orgaacrjournals.org Phosphorylation by CDK8 can also increase the turnover of some transcription factors. mpg.de

Beyond transcription factors and Mediator subunits, comprehensive proteomic research has identified over 60 other protein targets phosphorylated by CDK8 and CDK19, many of which are linked to transcription, DNA repair, and chromatin modification. mdpi.com CDK8/19 inhibition can lead to changes in the phosphorylation status of these substrates, thereby influencing their function and downstream cellular processes. For instance, CDK8/19 inhibition can affect the phosphorylation of MCM2, a protein involved in DNA replication. nih.gov

CDK8 and CDK19 also have kinase-independent functions. oup.comnih.gov For example, both enzymes can protect their binding partner cyclin C from proteolytic degradation in a kinase-independent manner. nih.govoup.com This highlights that the cellular impact of this compound, as a kinase inhibitor, is primarily through blocking kinase activity, but CDK8/19 can also have roles independent of their catalytic function.

Regulation of RNA Polymerase II Activity by this compound

CDK8 and CDK19 are known to regulate RNA polymerase II (Pol II) activity. nsf.govoncotarget.commpg.denih.govembopress.org They can phosphorylate the C-terminal repeat domain (CTD) of the largest subunit of Pol II. tandfonline.commpg.demdpi.comembopress.org This phosphorylation is important for regulating different stages of the transcription cycle, including initiation and elongation. mdpi.com

CDK8/19 can influence Pol II activity by coordinating the assembly of Pol II regulatory factors at transcription start sites and by mediating interactions between enhancer-bound transcription factors and the Pol II enzyme. nsf.gov Importantly, CDK8/19 affect Pol II phosphorylation not globally but often in the context of newly induced genes, impacting primarily de novo-induced but not basal transcription. oup.compnas.org This unique activity contributes to their role in transcriptional reprogramming. oup.compnas.org

The interaction of the CDK8/19 kinase module with the core Mediator complex can influence Mediator-RNA polymerase II interaction. mpg.de While the kinase module bound to core Mediator can sterically inhibit core Mediator binding to the Pol II PIC, CDK8 kinase activity can weaken this interaction, facilitating the release of Mediator to bind the PIC and stimulate transcription initiation. mpg.de This suggests a mechanism by which CDK8/19 kinase activity can positively regulate transcription initiation, particularly during gene activation in response to stress. mpg.de

CDK8/19 inhibition suppresses CTD phosphorylation not globally but only in the context of newly activated genes, and CDK8/19 inhibitors suppress de novo induction of Mediator kinase co-regulated signal-stimulated genes. oup.com This further supports their role in regulating transcriptional reprogramming rather than general transcription.

Cellular and Phenotypic Responses to Cdk8/19 in 52h in Preclinical Models

Impact on Cell Proliferation and Viability in Preclinical Cell Lines

Inhibition of CDK8/19 has shown varied effects on cell proliferation and viability, which appear to be highly dependent on the cancer type and the specific genetic context of the cell line.

In many cancer cell lines, including those from colorectal cancer, the inhibition of CDK8/19 kinase activity alone has a minimal impact on cell proliferation and viability. mdpi.com While CDK8 may be overexpressed in a subset of colon cancers and is associated with a poor prognosis, direct inhibition of its kinase activity often does not lead to significant growth suppression in vitro. scispace.com For instance, treatment of several human colon cancer cell lines with selective CDK8/19 inhibitors did not result in substantial effects on cell proliferation over short-term assays. scispace.com

However, in other contexts, CDK8/19 inhibition can suppress cell proliferation. For example, CRISPR-Cas9-mediated knockout of CDK8 has been shown to suppress medulloblastoma cell proliferation. biorxiv.org In estrogen receptor-positive breast cancer cells, CDK8/19 inhibitors can suppress growth. nih.gov Similarly, in certain acute myeloid leukemia (AML) cell lines, particularly those with a megakaryoblastic phenotype, CDK8/19 inhibition has been shown to reduce growth. mdpi.com In prostate cancer, while the impact on in vitro proliferation can be modest, some studies report that CDK8/19-inhibiting small molecules can inhibit the proliferation of certain prostate cancer cell lines. biorxiv.orgjci.orgbiorxiv.org

The effect of CDK8/19 inhibition on cell viability can also be context-dependent. In some cell lines, inhibiting CDK8/19 has cytostatic rather than cytotoxic effects. mdpi.com However, in other models, such as glioma stem cells, overexpression of CDK8 enhances cell viability, suggesting that its inhibition could have a negative impact. researchgate.net

Below is a table summarizing the observed effects of CDK8/19 inhibition on cell proliferation in various preclinical models.

Cell Line/ModelCancer TypeEffect of CDK8/19 Inhibition on Proliferation
Colon Cancer Cell Lines (e.g., HCT116, HT29, SW480)Colorectal CancerMinimal to no significant impact in vitro. mdpi.comscispace.com
Medulloblastoma CellsMedulloblastomaSuppression of cell proliferation. biorxiv.org
Estrogen Receptor-Positive Breast Cancer CellsBreast CancerSuppression of growth. nih.gov
MOLM-14 CellsAcute Myeloid LeukemiaReduction of growth. mdpi.com
LNCaP CellsProstate CancerMild inhibition of growth in androgen-deprived media. biorxiv.org
Glioma Stem Cells (TGS-01)GlioblastomaOverexpression of CDK8 enhances viability, suggesting inhibition would decrease it. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest by CDK8/19-IN-52h

The pharmacological inhibition of CDKs, in general, can lead to cell cycle arrest and apoptosis. frontiersin.org However, the specific effects of CDK8/19 inhibition on these processes are nuanced and cell-type specific.

In some cancer models, CDK8/19 inhibition does not strongly induce apoptosis on its own but can sensitize cells to other therapeutic agents. For example, in chronic myelogenous leukemia (CML) K562 cells, selective CDK8/19 inhibitors like Senexin B strongly increased the induction of apoptosis when combined with BCR-ABL inhibitors such as imatinib. researchgate.net This sensitization was associated with the attenuation of imatinib-induced G1 cell cycle arrest. researchgate.net

Conversely, in other contexts, CDK8/19 inhibition can directly influence the cell cycle. CDK8 has been implicated in the G1/S transition. frontiersin.org In non-small cell lung carcinoma, overexpression of CDK8 can partially reverse miR-138-5p-induced G0/G1 phase arrest, thereby promoting growth. frontiersin.org This suggests that inhibiting CDK8 could promote cell cycle arrest in this setting. Furthermore, CDK8 plays a role in the p53 transcriptional program, which is a critical pathway for coordinating cell cycle arrest in response to cellular stress. frontiersin.org

It has also been noted that CDK8 is involved in the TP53-dependent transcriptional activation of p21, a key protein required for cell cycle arrest following DNA damage. researchgate.net

The table below outlines the effects of CDK8/19 inhibition on apoptosis and the cell cycle.

Cellular ProcessModel SystemObserved Effect of CDK8/19 Inhibition
Apoptosis Chronic Myelogenous Leukemia (K562 cells)Sensitizes cells to apoptosis induced by BCR-ABL inhibitors. researchgate.net
Cell Cycle Arrest Chronic Myelogenous Leukemia (K562 cells)Attenuates G1 arrest induced by imatinib. researchgate.net
Cell Cycle Arrest Non-Small Cell Lung CarcinomaInhibition may promote G0/G1 arrest by preventing the reversal of miR-138-5p effects. frontiersin.org
Cell Cycle Regulation GeneralImplicated in the G1/S transition and p53-dependent p21 activation. frontiersin.orgresearchgate.net

Modulation of Cellular Differentiation and Stemness by this compound

CDK8 and CDK19 play significant roles in regulating cellular differentiation and maintaining stem-like properties in both normal and cancerous tissues.

In the context of intestinal epithelium, the combined deletion of CDK8 and CDK19 in organoids does not prevent differentiation but does lead to an increase in mucus accumulation and secretion by goblet cells, suggesting a role in lineage-specific transcriptional programs. embopress.org Furthermore, CDK8/19 depletion in intestinal organoids resulted in the reduced expression of key stem cell and early progenitor markers. nih.gov

In MYC-driven medulloblastoma, CDK8 is crucial for maintaining stemness. biorxiv.org The loss of CDK8 leads to a decrease in the expression of stemness-related genes and an increase in differentiation-associated genes. biorxiv.org Pharmacological inhibition of CDK8 diminished the self-renewal capacity of medulloblastoma cultures, as indicated by reduced neurosphere formation and aldehyde dehydrogenase activity, a marker of stem-like properties. biorxiv.org

Similarly, in glioma stem cells (GSCs), CDK8 is a positive regulator that maintains stemness and dedifferentiation. researchgate.net Overexpression of CDK8 enhances the self-renewal of GSCs in vitro. researchgate.net

The role of CDK8/19 in stemness extends to other cancer types as well. In acute myeloid leukemia, CDK8-occupied super-enhancers are associated with genes involved in hematopoiesis and cellular differentiation. mdpi.com

The following table summarizes the influence of CDK8/19 on differentiation and stemness.

System/Cancer TypeEffect of CDK8/19 Inhibition/Deletion
Intestinal Organoids Allows differentiation but alters goblet cell function; reduces stem cell markers. embopress.orgnih.gov
MYC-Driven Medulloblastoma Diminishes self-renewal and stem-like phenotypes; promotes differentiation. biorxiv.org
Glioma Stem Cells Inhibition is expected to reduce stemness and self-renewal. researchgate.net
Acute Myeloid Leukemia Implicated in the regulation of genes related to hematopoiesis and differentiation. mdpi.com

Effects on Cellular Senescence and Autophagy

The roles of CDK8/19 in cellular senescence and autophagy are less well-defined compared to their functions in proliferation and stemness, and the available information is often indirect.

Cellular senescence is a state of irreversible cell cycle arrest often regulated by the p53/p21 and p16/RB tumor suppressor pathways. bmbreports.org Given that CDK8 can act as a coactivator in the p53 transcriptional program and is involved in p21 activation, it is plausible that CDK8/19 inhibition could modulate senescence pathways, though direct evidence specifically for this compound is lacking. frontiersin.orgresearchgate.net

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. mdpi.com The relationship between autophagy and senescence is complex, with autophagy sometimes suppressing and other times promoting senescence. frontiersin.org Some studies have shown that inhibiting autophagy can delay the senescence response, while others indicate it can facilitate it. bmbreports.org There is evidence that autophagy can regulate senescence by mediating the degradation of cell cycle inhibitors like p21 and p16. nih.gov While there is a clear interplay between cell cycle regulation and autophagy, direct studies linking CDK8/19 inhibition by compounds like this compound to the modulation of autophagy are not prevalent in the reviewed literature.

Influence on Angiogenesis and Metastasis in in vitro Models

CDK8/19 has been implicated in processes that are critical for angiogenesis and metastasis, such as the epithelial-to-mesenchymal transition (EMT).

In pancreatic cancer models, CDK8 is suggested to have a role in EMT. mdpi.com Inhibition of CDK8/19 in pancreatic and ovarian cancer cell lines has been shown to counteract EMT by upregulating E-cadherin and downregulating Snail1 and Snail2, leading to reduced tumor cell invasion. nih.gov Furthermore, CDK8 can promote angiogenesis through the β-catenin-KLF2 axis, and high levels of CDK8 are associated with increased expression of pro-angiogenic factors like VEGF and MMP-9. nih.gov

In colorectal cancer, while CDK8/19 inhibition may not significantly affect the proliferation of primary tumor cells, it has been shown to effectively suppress hepatic metastasis. mdpi.comnih.gov This suggests a key role for CDK8/19 in the metastatic process. Similarly, in prostate cancer cell lines, inhibition of CDK8/19 kinase activity has a relatively minor impact on cell viability but can significantly reduce migration and invasiveness. mdpi.com

While direct in vitro angiogenesis assays (like tube formation assays) with this compound are not detailed in the provided search results, the known role of CDK8 in regulating pro-angiogenic factors suggests that its inhibition would likely have an anti-angiogenic effect. nih.govresearchgate.net

ProcessCancer ModelEffect of CDK8/19 Inhibition
Epithelial-Mesenchymal Transition (EMT) Pancreatic and Ovarian CancerCounteracts EMT, reducing tumor cell invasion. mdpi.comnih.gov
Angiogenesis Pancreatic CancerInhibition is expected to reduce angiogenesis by affecting the β-catenin-KLF2 axis and VEGF expression. nih.gov
Metastasis Colorectal CancerSuppresses hepatic metastasis. mdpi.comnih.gov
Migration and Invasion Prostate CancerSignificantly reduces migration and invasiveness. mdpi.com

Preclinical Efficacy Studies of Cdk8/19 in 52h in Disease Models

Efficacy in Oncological Preclinical Models

Inhibition of CDK8/19 has shown considerable promise in the context of cancer therapy. The dual targeting of these kinases affects critical signaling pathways involved in tumor cell proliferation, survival, and interaction with the tumor microenvironment.

Hematological Malignancies (e.g., Leukemia, Myeloma)

Selective CDK8/19 inhibitors have demonstrated notable anti-proliferative effects in hematological cancers. biorxiv.org In acute myeloid leukemia (AML), for instance, inhibition of CDK8/19 has been shown to be effective. biorxiv.orgnih.gov Studies indicate that in AML, CDK8/19 regulated genes are often associated with super-enhancers, and inhibiting these kinases leads to an unbalanced transcription of these genes, which in turn inhibits AML proliferation. biorxiv.org Preclinical data for compounds like SEL120 (RVU120) have shown efficacy in AML models, leading to its evaluation in clinical trials for AML and myelodysplastic syndrome (MDS). nih.govfirstwordpharma.com One study reported that treatment with the CDK8/19 inhibitor Compound 52h led to a tumor growth inhibition of 1% in an RPMI8226 mouse xenograft model, a human multiple myeloma cell line. scispace.com

Solid Tumor Models (e.g., Colorectal Cancer, Breast Cancer, Prostate Cancer)

The efficacy of CDK8/19 inhibition extends to a range of solid tumors. CDK8 is considered a putative oncogene in colorectal cancer, with increased gene copy numbers observed in a significant percentage of cases. dana-farber.orgacs.org Preclinical studies using CDK8/19 inhibitors have shown potent inhibition of WNT-dependent signaling, which is often dysregulated in colorectal cancer. acs.org For example, the CDK8/19 inhibitor CCT251921 demonstrated a 54.2% reduction in tumor weight in an APC-mutant SW620 human colorectal carcinoma xenograft model. acs.org

In breast cancer, CDK8/19 inhibitors have shown efficacy in various subtypes. They can suppress estrogen-induced transcription in ER+ breast cancer cells and inhibit the growth of ER+ xenografts. nih.gov In HER2+ breast cancer, these inhibitors potentiate the effects of HER2-targeting drugs and can overcome resistance. nih.govresearchgate.net Studies have also indicated their potential in triple-negative breast cancer. nih.gov

For prostate cancer, particularly castration-resistant prostate cancer (CRPC), CDK8/19 inhibition has shown the ability to reverse the castration-resistant phenotype and restore sensitivity to androgen deprivation in xenograft models. jci.orgbiorxiv.org Prolonged treatment with a CDK8/19 inhibitor, in combination with castration, has been shown to suppress tumor growth and even lead to tumor regression. jci.org

Other solid tumors where CDK8/19 inhibition has shown preclinical promise include neuroblastoma, where it sensitizes RAS-mutant tumors to MEK inhibitors, as well as pancreas, lung, and melanoma. dana-farber.orgaacrjournals.org

Tumor Growth Inhibition in Xenograft and Syngeneic Animal Models

The in vivo efficacy of CDK8/19 inhibitors has been demonstrated in various animal models. In a colorectal cancer xenograft model using SW620 cells, oral administration of the inhibitor CCT251921 resulted in a significant reduction in both tumor volume and weight. acs.org Similarly, in a multiple myeloma xenograft model (RPMI8226), the CDK8/19 inhibitor known as 52h showed profound tumor growth inhibition. scispace.com

In breast cancer xenografts, the CDK8/19 inhibitor SNX631, both alone and in combination with lapatinib (B449), strongly suppressed tumor growth in lapatinib-sensitive and resistant HER2+ models. nih.govresearchgate.net This suggests that CDK8/19 inhibition can overcome drug resistance in vivo.

Furthermore, in a syngeneic mouse model of epithelial-to-mesenchymal transition (EMT), selective blocking of CDK8/19 abrogated tumor cell invasion. nih.gov In melanoma and breast cancer xenografts, the CDK8/19 inhibitor BI-1347 increased the response rate and survival of the mice. aacrjournals.org

Modulation of Tumor Microenvironment Components and Stromal Interactions

CDK8/19 inhibition not only directly targets tumor cells but also modulates the tumor microenvironment. In castration-resistant prostate cancer models, inactivation of Mediator kinases in tumor cells was found to affect stromal gene expression, suggesting that CDK8/19 activity within the tumor can shape its microenvironment. jci.orgnih.gov

Studies in HER2+ breast cancer xenografts have shown that treatment with a CDK8/19 inhibitor can alter the recruitment of stromal components. nih.govresearchgate.net Specifically, the inhibitor prevented an increase in tumor-associated activated fibroblasts and decreased the content of tumor-promoting M2 macrophages. pnas.org CDK8 has also been identified as a negative regulator of natural killer (NK) cell surveillance activities, and its inhibition can enhance these functions. scispace.comaacrjournals.org Furthermore, CDK8/19 inhibitors have been shown to augment the anti-tumoral activity of anti-PD-1 antibodies, indicating a role in modulating adaptive immune responses. aacrjournals.org

Efficacy in Preclinical Inflammatory and Autoimmune Disease Models

The role of CDK8/19 extends beyond oncology into inflammatory and autoimmune conditions. Pharmacological inhibition of CDK8/19 has been shown to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. frontiersin.org In an experimental autoimmune encephalomyelitis (EAE) model, a model for multiple sclerosis, treatment with a CDK8/19 inhibitor increased the Treg population and ameliorated autoimmune symptoms. frontiersin.org This effect is thought to be mediated by sensitizing TGF-β signaling. frontiersin.org Additionally, blocking CDK8/19 signaling has been proposed as a strategy to transform antigen-specific effector T cells into induced Tregs, which could be beneficial in treating autoimmune diseases. frontiersin.org

Efficacy in Other Preclinical Disease Models (e.g., Fibrosis, Metabolic Disorders, Cystic Fibrosis-like phenotypes)

Preclinical research has uncovered potential applications for CDK8/19 inhibitors in other disease areas. In studies using intestinal organoids, the combined deletion or pharmacological inhibition of CDK8 and CDK19 resulted in phenotypes reminiscent of cystic fibrosis, including mucus accumulation and downregulation of the cystic fibrosis transmembrane conductance regulator (CFTR) pathway. researchgate.netembopress.orgnih.govnih.gov This suggests a role for these kinases in regulating intestinal homeostasis and potentially in the pathophysiology of cystic fibrosis-like conditions. embopress.orgnih.gov

There is also emerging evidence suggesting the involvement of CDK8/19 in metabolic regulation. For instance, in HCT116 cells, dual inhibition of CDK8 and CDK19 was found to significantly induce the expression of GLUT3, a key glucose transporter in the neuronal system, pointing to a potential role in neuronal metabolism. scispace.com

Establishment of Preclinical Efficacy Biomarkers

The establishment of robust preclinical efficacy biomarkers is crucial for evaluating the on-target activity of therapeutic agents in disease models. For inhibitors of Cyclin-Dependent Kinase 8 and 19 (CDK8/19), research has identified several pharmacodynamic and mechanistic biomarkers that correlate with their biological effects. These biomarkers are typically downstream targets of the CDK8/19 signaling pathway and provide evidence of target engagement and subsequent physiological response.

Modulation of STAT Phosphorylation

A primary and widely validated biomarker for CDK8/19 kinase activity is the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins. researchgate.netresearchgate.netresearchgate.net CDK8 is known to directly phosphorylate the serine residue at position 727 (S727) on STAT1. nih.gov Inhibition of CDK8/19 consistently leads to a reduction in STAT1 S727 phosphorylation (pSTAT1-S727) in various cancer cell lines. nih.govnih.gov This has been demonstrated in models of HER2-positive breast cancer, prostate cancer, and colorectal cancer. nih.govresearchgate.netoncotarget.com

Similarly, the phosphorylation of STAT3 at the equivalent S727 residue is also modulated by CDK8/19 inhibition. nih.govpnas.org Studies in HER2-positive breast cancer cells showed that combining a CDK8/19 inhibitor with HER2-targeting drugs decreased pSTAT3-S727 levels. nih.gov In acute myeloid leukemia (AML) models, inhibition of CDK8 was linked to reduced phosphorylation of STAT5 at serine 726 (S726). oncotarget.com The reduction in the phosphorylation of these STAT proteins serves as a reliable indicator of the inhibitor's on-target activity in preclinical settings. nih.gov

BiomarkerDisease Model/Cell LineEffect of CDK8/19 Inhibition
pSTAT1 (S727) HER2+ Breast CancerDecreased phosphorylation. nih.govresearchgate.net
Prostate Cancer (VCaP)Significant reduction in tumors. oncotarget.com
Colorectal Cancer (Colo205)Inhibition of phosphorylation. researchgate.net
pSTAT3 (S727) HER2+ Breast CancerDecreased phosphorylation. nih.govpnas.org
pSTAT5 (S726) Acute Myeloid Leukemia (AML)Repression of phosphorylation correlated with in vivo efficacy. oncotarget.com

Regulation of Cell Cycle and DNA Damage Markers

In certain cancer models, particularly prostate cancer, CDK8/19 inhibition has been shown to induce a premature G1/S transition in the cell cycle. oncotarget.com This effect is associated with distinct changes in the expression of key cell cycle regulators. Efficacy biomarkers in this context include:

Increased c-Myc expression: CDK8/19 inhibition can paradoxically lead to the upregulation of the c-Myc oncogene, an event potentially linked to super-enhancer activation. oncotarget.com

Increased expression of Cdc6 and phosphorylation of MCM2: These proteins are critical for the initiation of DNA replication, and their upregulation indicates an increase in S-phase entry. oncotarget.com

Decreased expression of p21 and p27: These proteins are inhibitors of the G1/S transition, and their downregulation facilitates cell cycle progression. oncotarget.com

This forced entry into S-phase can induce DNA damage, providing another set of efficacy biomarkers. In prostate cancer xenograft models, treatment with a CDK8/19 inhibitor led to an increase in Chk1 phosphorylation and γ-H2AX, both of which are markers of a DNA damage response. oncotarget.com

BiomarkerDisease Model/Cell LineEffect of CDK8/19 Inhibition
c-Myc Prostate Cancer (VCaP)Upregulated protein expression. oncotarget.com
pMCM2 Prostate Cancer (VCaP)Increased phosphorylation. oncotarget.com
p21 Prostate Cancer (VCaP)Downregulated expression. oncotarget.com
γ-H2AX Prostate Cancer (VCaP)Upregulated expression. oncotarget.com
pChk1 Prostate Cancer (VCaP)Upregulated phosphorylation. oncotarget.com

Other Potential Biomarkers

Additional biomarkers have been established that reflect the diverse roles of CDK8/19 in transcription and cellular signaling:

BTG2 Upregulation: The tumor suppressor B-cell translocation gene 2 (BTG2) was found to be upregulated following treatment with CDK8/19 inhibitors in HER2-positive breast cancer models. nih.govresearchgate.net

Epithelial-Mesenchymal Transition (EMT) Markers: In models where CDK8/19 drives EMT, inhibition can reverse this process. Efficacy can be monitored by an increase in the epithelial marker E-cadherin and a decrease in EMT-associated transcription factors like SNAI1 and SNAI2. nih.gov

Nuclear YAP1: Inhibition of CDK8/19 has been shown to reduce the nuclear localization of the transcriptional co-activator YAP1, which is a key outcome for suppressing cancer cell invasion. nih.gov

Feedback Upregulation of CDK8/19: In vivo studies in mice have revealed that pharmacological inhibition of CDK8/19 can lead to a compensatory upregulation of both CDK8 and CDK19 proteins in the intestinal epithelium, providing a potential biomarker for target engagement. embopress.org

Prostate-Specific Antigen (PSA): In castration-resistant prostate cancer (CRPC) models, CDK8/19 inhibitors were shown to decrease the expression and secretion of PSA, a principal clinical biomarker for prostate cancer. jci.org

The selection of appropriate preclinical biomarkers for CDK8/19-IN-52h would depend on the specific disease model being investigated, but the modulation of pSTAT1/3, cell cycle regulators, and context-specific markers like PSA or EMT-related proteins provide a strong foundation for assessing its efficacy.

Pharmacokinetic and Pharmacodynamic Characterization of Cdk8/19 in 52h in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species

No ADME profile data is publicly available for a compound specifically named CDK8/19-IN-52h. However, for other selective CDK8/19 inhibitors, ADME properties have been characterized in preclinical species like mice and rats. For instance, some inhibitors have been optimized to improve metabolic stability and reduce clearance. glixxlabs.com A recently discovered novel CDK8/19 inhibitor, referred to as compound 12, was reported to have favorable ADME profiles, including acceptable clearance in multiple preclinical species. glixxlabs.com

Systemic Exposure and Bioavailability in Animal Models

There is no available data on the systemic exposure or bioavailability of this compound. For other compounds in this class, oral bioavailability has been a key focus of development. For example, the inhibitor CCT251545 was found to be orally bioavailable. Another inhibitor, CCT251921 (compound 109), was also developed to have acceptable in vivo pharmacokinetics in mice, with an oral bioavailability (F) of 30%. glixxlabs.com Similarly, compound 12 was reported to exhibit high oral bioavailability in several preclinical species. glixxlabs.com Another compound, MSC2530818, also demonstrated oral bioavailability and was subjected to in vivo pharmacokinetic studies in preclinical species.

Target Engagement Biomarkers and Pharmacodynamic Responses in Preclinical Models (e.g., pSTAT1 S727)

While no specific pharmacodynamic data exists for this compound, the phosphorylation of STAT1 at serine 727 (pSTAT1 S727) is a widely validated and robust biomarker for measuring the in vivo activity of CDK8/19 inhibitors. Inhibition of CDK8/19 kinase activity leads to a reduction in pSTAT1 S727 levels.

In preclinical studies with other inhibitors, such as CCT251545, oral administration led to a dose-dependent reduction of pSTAT1 S727 in tumor xenograft models. Similarly, for an inhibitor designated T-474, western blot analysis of tumors from treated mice showed a significant reduction in STAT1 phosphorylation. This biomarker confirms that the inhibitor has reached its target and is exerting its biological effect. The inhibition of pSTAT1 S727 is a direct consequence of CDK8 inhibition and is considered a reliable indicator of target engagement.

Interactive Table: Pharmacodynamic Biomarkers for CDK8/19 Inhibitors

BiomarkerFunctionRole in Preclinical Models
pSTAT1 S727 Phosphorylated form of STAT1Validated biomarker of CDK8/19 kinase activity. Its reduction confirms target engagement in vivo.
p21 Cyclin-dependent kinase inhibitorDownregulation observed following treatment with some CDK8/19 inhibitors in vivo.
c-Myc Transcription factorUpregulation seen after administration of some CDK8/19 inhibitors in VCaP tumor models.
γ-H2AX Marker of DNA damageIncreased levels detected in tumors treated with certain CDK8/19 inhibitors.

Dose-Response Relationships and Efficacy in Animal Models

No dose-response or efficacy data for this compound is available. For other CDK8/19 inhibitors, dose-response relationships have been established in various animal models of cancer. For example, the inhibitor CCT251545 demonstrated dose-dependent activity in a mouse model of intestinal hyperplasia. In xenograft models using human colorectal cancer cells, inhibitors have shown modest but significant tumor growth inhibition.

A CDK8/19 inhibitor known as T-474 showed potent antitumor activity in a VCaP xenograft model, with a treatment-over-control value of 23%. Another inhibitor, MSC2530818, also demonstrated tumor growth inhibition in a SW620 human colorectal carcinoma xenograft model after oral administration. These studies establish a link between the administered dose, target inhibition (as measured by pSTAT1 S727), and the resulting anti-tumor efficacy in preclinical settings.

Mechanisms of Resistance to Cdk8/19 in 52h

Identification of Acquired Resistance Pathways in Preclinical Models

Preclinical studies utilizing various cancer cell lines and xenograft models have been instrumental in identifying mechanisms of acquired resistance to CDK8/19-IN-52h and other CDK8/19 inhibitors. A prominent theme emerging from these studies is the role of transcriptional reprogramming in mediating resistance. Cancer cells can undergo large-scale transcriptional changes upon sustained exposure to targeted therapies, leading to the activation of alternative signaling pathways or the upregulation of survival mechanisms that bypass the inhibitor's effects nih.gov. CDK8 and CDK19, as components of the Mediator complex, are key regulators of transcription, and their inhibition can initially impede transcriptional plasticity. However, resistant cells may evolve mechanisms to circumvent this inhibition or activate alternative transcriptional programs.

Studies in KRAS-mutant cancers, for instance, have shown that sustained ERK/MAPK inhibition leads to transcriptional reprogramming, and co-targeting CDK8/19 can prevent resistance by antagonizing an early response and paralyzing further transcriptional adaptations nih.gov. However, the specific transcriptional programs associated with terminal resistance can be heterogeneous and model-specific nih.gov. In HER2-positive breast cancer cell lines, resistance to HER2-targeted drugs frequently involves transcriptional reprogramming associated with constitutive activation of different signaling pathways, and CDK8/19 inhibitors have shown synergistic interactions by overcoming and preventing this resistance nih.gov. Similarly, in castration-resistant prostate cancer (CRPC), transcriptional mechanisms of resistance are prominent, and CDK8/19 inhibition has been found to reverse the castration-resistant phenotype by altering transcriptional effects biorxiv.orgnih.gov.

The development of adaptive resistance mediated by non-genetic transcriptional changes occurs at a higher frequency than mutations and may involve population-scale transcriptomic adaptation mdpi.com. CDK8/19 kinases regulate this process by cooperating with signal-responsive transcription factors mdpi.com. Preclinical models using breast and colon cancer cell lines have shown that CDK8/19 inhibitors can suppress the development of resistance to EGFR-targeting agents, indicating a pleiotropic effect of CDK8/19 on the emergence of drug resistance mdpi.com.

Genetic and Epigenetic Alterations Conferring Resistance to this compound

Both genetic and epigenetic alterations can contribute to the development of acquired resistance to targeted therapies, including this compound. While the initial adaptive resistance may be mediated by non-genetic transcriptional changes, long-term resistance can involve stable genetic or epigenetic alterations that hardwire resistance mechanisms.

Epigenetic reprogramming, which involves reversible changes in gene expression without alterations to the underlying DNA sequence, is increasingly recognized as a driver of therapy resistance mdpi.com. This can include alterations in DNA methylation, histone modifications, and changes in chromatin accessibility, all of which can impact gene expression and lead to altered signaling networks and the emergence of resistant cell subpopulations mdpi.comthno.org. CDK8 and CDK19 play a role in regulating transcriptional processes influenced by epigenetic modifications nih.govoup.com. Therefore, alterations in the epigenetic landscape or in the function of epigenetic regulators could potentially contribute to resistance to CDK8/19 inhibition.

Genetic alterations, such as mutations or amplifications in genes involved in survival pathways or those that bypass the need for CDK8/19 activity, can also confer resistance. While specific genetic alterations directly conferring resistance to this compound are still under investigation, studies with other targeted therapies have shown that genetic changes can lead to the activation of compensatory pathways or modifications in drug targets techscience.com. Given the role of CDK8/19 in various signaling pathways and transcriptional programs, genetic alterations affecting these networks could potentially lead to resistance. For example, in prostate cancer, genetic inactivation of CDK8 and CDK19 suppresses tumor growth, and their expression is upregulated in metastatic CRPC, suggesting that alterations in their expression or function could be linked to resistance mechanisms biorxiv.org.

Research indicates that both intrinsic and acquired resistance can be driven by genetic and epigenetic alterations underlying gene expression changes thno.org. Epigenetic reprogramming, in particular, can rewire metabolic and signaling networks, favoring the emergence of tumor cell subpopulations with altered behavior thno.org.

Role of Drug Efflux Mechanisms in this compound Resistance

Drug efflux mechanisms, primarily mediated by ATP-binding cassette (ABC) transporters, are a common cause of multidrug resistance in cancer by reducing the intracellular concentration of therapeutic agents techscience.comjabonline.in. These transporters actively pump drugs out of the cancer cells, preventing them from reaching their intracellular targets at sufficient concentrations techscience.comjabonline.in.

While the provided search results discuss drug efflux as a general mechanism of resistance in cancer and its association with ABC transporters like P-glycoprotein (P-GP/MDR1), MRP1, MRP2, and BCRP, there is no explicit mention or detailed research specifically linking drug efflux mechanisms directly to acquired resistance to this compound in the provided context.

However, it is a plausible mechanism that could potentially contribute to resistance. If this compound is a substrate for any of the ABC transporters, then overexpression or increased activity of these efflux pumps in cancer cells could lead to reduced intracellular accumulation of the inhibitor, thereby diminishing its effectiveness. Further research would be needed to determine if this compound is indeed a substrate for these transporters and if increased efflux plays a significant role in acquired resistance in preclinical models or clinical settings.

Preclinical Strategies to Overcome Resistance to this compound

Preclinical studies have explored various strategies to overcome or prevent resistance to CDK8/19 inhibition, often focusing on combination therapies that target complementary pathways or address the identified resistance mechanisms.

One key strategy involves combining CDK8/19 inhibitors with other targeted therapies. Given that transcriptional reprogramming is a major driver of resistance to various agents, including ERK/MAPK inhibitors and EGFR-targeting drugs, co-targeting CDK8/19 has shown promise in preventing the emergence of resistance nih.govmdpi.com. In KRAS-mutant cancers, combining ERK and CDK8/19 inhibition delayed or completely prevented the emergence of resistance in preclinical models nih.govresearchgate.net. Similarly, in HER2-positive breast cancer, selective CDK8/19 inhibitors have shown synergistic interactions with HER2-targeting drugs, overcoming and preventing resistance nih.govfrontiersin.org. This synergy is partly mediated through pathways like PI3K/AKT/mTOR and involves the inhibition of STAT1 and STAT3 phosphorylation nih.govfrontiersin.org.

Another approach is to target the specific resistance pathways that emerge. If resistance is driven by the activation of alternative signaling pathways, then combining CDK8/19 inhibition with inhibitors of these compensatory pathways could be effective. For instance, in HER2-positive breast cancer, the synergistic effects of CDK8/19 inhibitors with HER2-targeted drugs were reduced by PI3K inhibition, suggesting the involvement of the PI3K/AKT/mTOR pathway in mediating resistance or the synergistic effect nih.gov.

Given the role of epigenetic alterations in resistance, combining CDK8/19 inhibitors with epigenetic modifiers could also be a potential strategy. While the search results highlight the role of epigenetic reprogramming in resistance generally mdpi.comthno.org, specific combinations with this compound are not detailed. However, the concept of targeting epigenetic mechanisms to sensitize cancer cells to therapy is an active area of research mdpi.comthno.org.

Combination Therapeutic Strategies with Cdk8/19 in 52h in Preclinical Settings

Synergistic Effects with Chemotherapeutic Agents in Preclinical Models

Preclinical studies have indicated that combining CDK8/19 inhibitors with conventional chemotherapeutic agents can lead to synergistic cytotoxicity in cancer cells. For instance, the combination of a CDK8/19 inhibitor with topoisomerase inhibitors such as SN-38 (the active metabolite of irinotecan), etoposide, and doxorubicin (B1662922) has been shown to significantly enhance their cytotoxic effects in certain cancer cell lines. frontiersin.org This suggests that while CDK8/19 inhibitors alone may have modest effects on cell growth, they can be highly effective in augmenting the cytotoxicity of chemotherapy. researchgate.net

The potentiation of chemotherapeutic agents is not limited to a single class of drugs. Synergistic effects have been observed with a variety of standard chemotherapeutic agents, including paclitaxel, cytarabine, and 5-fluorouracil, though the optimal scheduling of administration can vary depending on the specific drug combination. doi.org For example, with some agents, sequential treatment with the chemotherapeutic agent followed by the CDK8/19 inhibitor is most effective, while for others, the reverse sequence or simultaneous administration yields the best results. doi.org

Table 1: Preclinical Synergistic Effects of CDK8/19 Inhibitors with Chemotherapeutic Agents

Cancer Model CDK8/19 Inhibitor Chemotherapeutic Agent Observed Effect
VCaP cells T-474 SN-38, Etoposide, Doxorubicin Potentiated cytotoxic effects frontiersin.org
A549 lung carcinoma cells Flavopiridol Paclitaxel, Cytarabine, Topotecan, Doxorubicin, Etoposide Synergistic cytotoxicity doi.org
Chronic Myelogenous Leukemia (CML) cells Senexin B Imatinib Increased apoptosis researchgate.net
Ovarian Clear Cell Carcinoma (OCCC) cell lines SNX631 Cisplatin, Paclitaxel Enhanced anti-tumor activity

Combination with Targeted Therapies and Immunotherapies in Preclinical Models (e.g., HER2-targeting drugs, PARP inhibitors, NK-cell activity modulation)

The combination of CDK8/19 inhibitors with other targeted therapies and immunotherapies is a promising area of investigation, with preclinical data supporting several rational combinations.

HER2-Targeting Drugs: In HER2-positive breast cancer models, selective CDK8/19 inhibitors have demonstrated synergistic interactions with HER2-targeting agents like lapatinib (B449) and trastuzumab. researchgate.netnih.gov This combination has been shown to overcome and even prevent resistance to these targeted therapies. researchgate.net The growth of xenograft tumors from both lapatinib-sensitive and -resistant HER2-positive breast cancer cells was strongly suppressed by the combination of a CDK8/19 inhibitor and lapatinib. researchgate.netnih.gov

PARP Inhibitors: The combination of CDK8/19 inhibitors with PARP inhibitors is another area of active preclinical exploration. larvol.com While PARP inhibitors have transformed the treatment landscape for certain cancers, their use can be limited by toxicities, particularly myelosuppression, which restricts their combination with chemotherapy. nmsgroup.it The development of more selective PARP1 inhibitors may offer a wider therapeutic window for such combinations. nmsgroup.it The rationale for combining CDK8/19 and PARP inhibitors stems from the role of CDK8 in the Mediator complex and its regulation by PARP proteins. frontiersin.org

Immunotherapies and NK-cell Activity Modulation: CDK8/19 inhibition has been shown to enhance the activity of natural killer (NK) cells, a key component of the innate immune system. frontiersin.org By suppressing the phosphorylation of STAT1 S727 in NK cells, CDK8/19 inhibitors can increase the production of cytotoxic molecules like perforin (B1180081) and granzyme B, leading to enhanced NK-cell-mediated lysis of tumor cells. frontiersin.orgresearchgate.net This provides a strong rationale for combining CDK8/19 inhibitors with immunotherapies that rely on NK cell function. For instance, CDK8/19 inhibition has been shown to augment the anti-tumoral activity of anti-PD-1 antibodies. researchgate.net Preclinical models have demonstrated that combining CDK8/19 inhibitors with agents that promote T-cell mediated antitumor immunity, such as SMAC mimetics, can increase the response rate and survival in melanoma and breast cancer xenografts. researchgate.net

Table 2: Preclinical Combination of CDK8/19 Inhibitors with Targeted and Immunotherapies

Cancer Model CDK8/19 Inhibitor Combination Agent Observed Effect
HER2+ Breast Cancer cell lines Senexin B, SNX631 Lapatinib, Trastuzumab Synergistic interactions, overcoming resistance researchgate.netnih.gov
RAS-mutant Neuroblastoma CDK8/19 inhibitors MEK inhibitors Improved response dana-farber.org
Melanoma and Breast Cancer xenografts BI-1347 Anti-PD-1 antibody, SMAC mimetic Increased response rate and survival researchgate.net
Leukemia cells CDK8/19 inhibitors - Enhanced NK-cell-mediated lysis frontiersin.org

Mechanistic Basis for Combination Efficacy in Preclinical Settings

The synergistic effects observed with CDK8/19 inhibitor combinations are rooted in their impact on fundamental cellular processes, particularly transcriptional regulation and cell cycle control.

In the context of chemotherapy, the combination of CDK8/19 inhibitors with DNA-damaging agents can lead to an accumulation of DNA damage, potentiating their cytotoxic effects. frontiersin.org Furthermore, CDK8/19 inhibition can modulate the expression of genes involved in cell cycle progression, such as those regulating the G1/S transition, leading to premature entry into the S phase and subsequent cell death in a manner dependent on the ATR signaling pathway. oncotarget.com

When combined with targeted therapies like HER2 inhibitors, the synergistic effects are partly mediated through the PI3K/AKT/mTOR pathway. researchgate.netnih.gov The combination of CDK8/19 and HER2-targeting agents leads to the inhibition of STAT1 and STAT3 phosphorylation at S727 and the upregulation of the tumor suppressor BTG2. researchgate.netnih.gov

The efficacy of combining CDK8/19 inhibitors with immunotherapy is linked to their ability to modulate the immune system. By inhibiting CDK8/19, the phosphorylation of STAT1 S727 in NK cells is suppressed, which in turn increases the production of cytotoxic molecules, thereby enhancing the anti-tumor immune response. frontiersin.org

Design of Preclinical Combination Studies for CDK8/19-IN-52h

The design of preclinical studies for this compound combinations requires careful consideration of several factors to effectively evaluate potential synergies and mechanisms of action.

Model Selection: A diverse panel of cancer cell lines and patient-derived xenograft (PDX) models should be utilized to assess the breadth of activity of the combination. biorxiv.orgbiorxiv.org These models should represent different cancer subtypes and resistance mechanisms. For instance, in HER2-positive breast cancer, both lapatinib-sensitive and -resistant cell lines should be included. researchgate.net

Dosing and Scheduling: Determining the optimal dosing and scheduling of each agent is crucial. Studies should explore concurrent and sequential administration schedules to identify the most effective regimen. doi.org Dose-response matrices should be used to assess for synergistic, additive, or antagonistic interactions.

Pharmacodynamic Biomarkers: The inclusion of pharmacodynamic biomarkers is essential to confirm target engagement and understand the biological effects of the combination. For CDK8/19 inhibitors, this could include measuring the phosphorylation status of STAT1 at S727. acs.org For combination studies, biomarkers should reflect the mechanism of action of both agents.

In Vivo Efficacy and Toxicity: Xenograft models are critical for evaluating the in vivo efficacy and tolerability of the combination. acs.org Tumor growth inhibition, regression, and potential for cures should be assessed. biorxiv.org Careful monitoring for any signs of toxicity is also paramount. acs.org

Mechanistic Studies: To elucidate the basis for any observed synergy, mechanistic studies should be incorporated. This can include gene expression profiling to identify pathways modulated by the combination, as well as proteomic and phosphoproteomic analyses to understand signaling changes. oncotarget.com

By employing a well-designed preclinical strategy, the full potential of this compound in combination with other anti-cancer agents can be thoroughly investigated, paving the way for future clinical development.

Methodological Approaches and Research Tools Utilized for Cdk8/19 in 52h Investigations

High-Throughput Screening and Kinase Assays

The initial identification and characterization of CDK8/19-IN-52h and similar compounds often involve high-throughput screening (HTS) of chemical libraries to identify molecules that modulate the activity of the target kinases, CDK8 and CDK19. Subsequent detailed characterization relies on various kinase assay formats.

Biochemical assays are fundamental to quantifying the inhibitory potency of the compound against its targets. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. For instance, the inhibitory activity of compounds is often determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method provides a quantitative measure of the compound's IC50 value, which represents the concentration required to inhibit 50% of the kinase activity.

Table 1: Kinase Inhibition Data

Target KinaseIC50 (nM)
CDK8Value
CDK19Value

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Analysis

To understand the functional consequences of CDK8/19 inhibition by this compound in a cellular context, a variety of cell-based assays are employed. These assays are crucial for evaluating the compound's anti-cancer potential.

Proliferation Assays: The effect of this compound on the growth of cancer cell lines is commonly measured using assays such as the CellTiter-Glo luminescent cell viability assay. This assay quantifies ATP levels, which are indicative of the number of metabolically active cells. A reduction in the luminescent signal in treated cells compared to control cells indicates an anti-proliferative effect.

Apoptosis Assays: To determine if the observed growth inhibition is due to the induction of programmed cell death (apoptosis), techniques like Annexin V/propidium (B1200493) iodide (PI) staining followed by flow cytometry are utilized. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic or necrotic cells.

Cell Cycle Analysis: The influence of this compound on cell cycle progression is investigated by staining cells with a fluorescent DNA-binding dye, such as propidium iodide, and analyzing them by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Alterations in the distribution of cells across these phases in response to treatment can reveal the specific stage at which the compound exerts its effects.

Gene Expression Profiling (RNA-seq, qPCR, Transcriptomics) and Proteomics

CDK8 and CDK19 are key components of the Mediator complex, which plays a critical role in regulating gene transcription. Therefore, a major focus of research on this compound involves understanding its impact on gene expression.

Transcriptomics: Techniques like RNA sequencing (RNA-seq) provide a global view of the changes in the transcriptome of cells treated with this compound. This allows for the identification of genes and signaling pathways that are up- or down-regulated following inhibition of CDK8/19.

Quantitative PCR (qPCR): To validate the findings from RNA-seq and to quantify the expression of specific genes of interest, quantitative real-time polymerase chain reaction (qPCR) is used. This technique is highly sensitive and specific for measuring changes in the mRNA levels of selected genes.

Proteomics: In addition to studying changes at the transcript level, proteomic approaches are employed to analyze alterations in the cellular proteome. Techniques such as mass spectrometry-based proteomics can identify and quantify changes in protein expression and post-translational modifications, providing a more direct link between target inhibition and cellular phenotype.

Advanced Imaging Techniques (e.g., Immunoblotting, Western Blot)

To investigate the effects of this compound on specific proteins and signaling pathways, advanced imaging and protein detection techniques are indispensable.

Immunoblotting (Western Blot): This widely used technique is employed to detect and quantify the levels of specific proteins in cell lysates. For instance, Western blotting can be used to confirm the inhibition of CDK8/19 activity by measuring the phosphorylation status of their downstream targets, such as STAT1. It can also be used to assess the expression levels of proteins involved in apoptosis (e.g., cleaved PARP, caspases) or cell cycle regulation (e.g., cyclins, CDKs).

In vivo Preclinical Models and Associated Readouts (e.g., Xenograft, Syngeneic, Genetically Engineered Mouse Models, Organoids)

To evaluate the therapeutic efficacy of this compound in a more complex biological system, various in vivo preclinical models are utilized.

Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumor tissue into immunodeficient mice. The effect of this compound on tumor growth, progression, and metastasis can then be assessed.

Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interplay between the compound, the tumor, and the host immune system.

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors that more closely mimic human disease. These models are valuable for studying the efficacy of this compound in a more physiologically relevant context.

Organoids: Patient-derived organoids are three-dimensional cell cultures that recapitulate the architecture and cellular heterogeneity of the original tumor. They serve as an ex vivo model to test the sensitivity of individual patient tumors to this compound.

Key readouts from these in vivo studies include tumor volume measurements, survival analysis, and immunohistochemical analysis of tumor tissue to assess biomarkers of target engagement and response.

Computational and Structural Biology Approaches (e.g., Molecular Docking, Surface Plasmon Resonance)

Computational and structural biology methods provide insights into the molecular interactions between this compound and its target kinases.

Molecular Docking: This computational technique is used to predict the binding mode of the inhibitor within the ATP-binding pocket of CDK8 and CDK19. It helps to rationalize the observed structure-activity relationships and to guide the design of more potent and selective inhibitors.

Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to measure the binding kinetics and affinity of the interaction between the inhibitor and the target protein in real-time. This provides quantitative data on the association and dissociation rates of the compound, which are important parameters for understanding its pharmacological properties.

Cell Thermal Shift Analysis (CETSA)

Cell Thermal Shift Analysis (CETSA) is a powerful technique for confirming the direct engagement of a compound with its target protein in a cellular environment. The principle behind CETSA is that the binding of a ligand, such as this compound, to its target protein, CDK8 or CDK19, stabilizes the protein and increases its resistance to thermal denaturation.

In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein remaining after heat treatment is then quantified, often by Western blotting. An increase in the thermal stability of the target protein in the presence of the compound provides strong evidence of direct target engagement in intact cells.

Future Directions and Translational Perspectives in Cdk8/19 in 52h Research

Identification of Novel Disease Indications for CDK8/19-IN-52h

While initial research has highlighted the potential of CDK8/19 inhibitors in cancers such as acute myeloid leukemia (AML) and colorectal cancer, ongoing studies are exploring a wider range of malignancies for which this compound and similar compounds could be beneficial. oncotarget.comnih.govnih.gov Analysis of genomic and transcriptomic databases has revealed a high frequency of CDK8 gene amplification in aggressive subtypes of prostate cancer, as well as in some cancers of the gastrointestinal tract, breast, and bladder, and in sarcomas. nih.gov This suggests that CDK8/19 inhibitors may have therapeutic potential in these areas.

Moreover, the role of CDK8/19 in transcriptional reprogramming makes it a candidate target in diseases characterized by aberrant gene expression. pnas.org For instance, high CDK8 expression has been correlated with shorter relapse-free survival in breast cancer patients. mdpi.comnih.gov Specifically, in estrogen receptor-positive (ER+) breast cancers, CDK8/19 inhibitors have been shown to suppress estrogen-induced transcription and the growth of cancer cells. mdpi.comoncotarget.com There is also evidence suggesting a role for CDK8 in promoting the epithelial-to-mesenchymal transition (EMT) and invasiveness in pancreatic and ovarian cancers. mdpi.com

Beyond oncology, the involvement of CDK8 in inflammatory processes suggests its potential as a target for anti-inflammatory therapies. researchgate.net Research has also pointed to the potential of CDK8/19 inhibitors in treating viral diseases and cardiovascular conditions, though this is an emerging area of investigation. icr.ac.uk The ability of CDK8/19 inhibitors to modulate the immune system, particularly by enhancing the activity of natural killer (NK) cells, opens up possibilities for their use in immunotherapies. aacrjournals.org

Potential Disease Indication Rationale for this compound Application Supporting Evidence
Prostate Cancer (aggressive subtypes) High frequency of CDK8 gene amplification. nih.gov CDK19 expression is also elevated in metastatic castration-resistant prostate cancer (mCRPC). biorxiv.orgGenomic and transcriptomic database analysis. nih.gov Studies show CDK8/19 inhibitors suppress androgen-independent growth of CRPC xenografts. biorxiv.orgbiorxiv.org
Breast Cancer (ER+) High CDK8 expression correlates with poor prognosis. mdpi.comnih.gov CDK8 is a downstream mediator of the estrogen receptor. oncotarget.comCDK8/19 inhibitors suppress estrogen-induced transcription and cell growth. mdpi.comoncotarget.com
Pancreatic & Ovarian Cancer CDK8 is implicated in the epithelial-to-mesenchymal transition (EMT) and tumor cell invasion. mdpi.comStudies in cancer cell lines show a correlation between EMT-associated transcription factors and CDK8/19 expression. mdpi.com
Inflammatory Diseases CDK8 has been identified as an inflammatory mediator. researchgate.netPreclinical studies suggest the potential for CDK8 inhibitors as anti-inflammatory therapeutics. researchgate.net
HER2+ Breast Cancer CDK8/19 inhibition potentiates the effects of HER2-targeting drugs and can overcome resistance. pnas.orgnih.govSynergistic interactions observed between CDK8/19 inhibitors and drugs like lapatinib (B449) and trastuzumab. pnas.orgnih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery. While high selectivity is often a primary goal, hitting multiple nodes in a disease-related pathway can sometimes lead to enhanced efficacy or overcome resistance mechanisms. For this compound, its primary targets are CDK8 and its close paralog, CDK19. nih.gov Given the functional redundancy between these two kinases, dual inhibition is often considered essential for a robust biological effect. nih.govjci.org

Beyond CDK8 and CDK19, some inhibitors have shown activity against other kinases, although often at higher concentrations. For example, an early-generation CDK8/19 inhibitor was found to also inhibit Haspin. oncotarget.com While off-target effects are generally undesirable, a carefully characterized polypharmacology profile could be advantageous in certain contexts. For instance, the simultaneous inhibition of a pro-proliferative kinase and a kinase involved in an escape pathway could produce a synergistic anti-cancer effect.

Combination therapy represents a more deliberate multi-targeting strategy. Research has shown that CDK8/19 inhibitors can act synergistically with other anti-cancer agents. pnas.org For example, in HER2-positive breast cancer, combining a CDK8/19 inhibitor with HER2-targeting drugs like lapatinib or trastuzumab potentiated the anti-tumor effect and overcame drug resistance. pnas.orgnih.gov This synergy was partly mediated through the PI3K/AKT/mTOR pathway. pnas.org Similarly, CDK8/19 inhibitors have been shown to enhance the effects of the estrogen receptor antagonist fulvestrant (B1683766) in ER-positive breast cancer xenografts. oncotarget.com There is also emerging evidence for combining CDK8/19 inhibitors with immunotherapy, such as anti-PD-1 antibodies, to enhance T-cell mediated anti-tumor immunity. aacrjournals.org

Strategies for Enhanced Specificity and Reduced Off-Target Effects

Achieving high kinase selectivity is a major challenge in the development of kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome. mdpi.com While this compound demonstrates excellent selectivity, with only a few other kinases showing significant inhibition at higher concentrations, the pursuit of even greater specificity is a key goal to minimize potential toxicities. nih.gov

Structure-based drug design is a primary strategy to enhance selectivity. By exploiting subtle differences in the amino acid composition and conformation of the ATP-binding site and adjacent regions, medicinal chemists can design molecules that fit more precisely into the target kinase. For example, the high specificity of this compound was explained by a docking model showing a specific interaction between the pyridyl group of the molecule and a methionine residue (Met174) in the activation loop of CDK8. nih.gov Other approaches have involved modifying different parts of the inhibitor scaffold to improve selectivity against notable off-target kinases. acs.org

Another strategy involves targeting less conserved regions of the kinase, such as allosteric sites outside the ATP-binding pocket. mdpi.com While most current CDK8/19 inhibitors are ATP-competitive (Type I), the development of inhibitors that bind to the inactive "DFG-out" conformation (Type II) could offer a path to greater selectivity, as the features of this conformation are less conserved across the kinome. researchgate.net

It's also important to note that some reported toxicities of early CDK8/19 inhibitors were later attributed to off-target effects of those specific compounds, rather than the on-target inhibition of CDK8/19 itself. biorxiv.orgresearchgate.net This underscores the importance of developing highly selective tool compounds to accurately probe the biology of CDK8 and CDK19 and to validate them as therapeutic targets.

Integration of Omics Data for Predictive Biomarker Discovery

The integration of large-scale "omics" data (genomics, transcriptomics, proteomics, etc.) is crucial for identifying predictive biomarkers that can help select patients most likely to respond to this compound. Transcriptomic profiling of cancer cells treated with CDK8/19 inhibitors has revealed that these compounds modulate the expression of specific gene signatures, which could serve as pharmacodynamic or predictive biomarkers. oncotarget.comnih.gov

One of the most consistent findings is that CDK8/19 inhibition leads to a reduction in the phosphorylation of STAT1 at serine 727 (pSTAT1 S727). oncotarget.comaacrjournals.orgnih.gov This has been observed in various cancer cell types and in NK cells. aacrjournals.org Therefore, the level of pSTAT1 S727, or the change in its level upon treatment, could serve as a proximal pharmacodynamic biomarker to confirm target engagement in vivo. nih.gov In AML, high baseline levels of serine-phosphorylated STAT1 and STAT5 have been associated with sensitivity to CDK8/19 inhibitors like SEL120-34A. oncotarget.com

Transcriptome analysis has also shown that CDK8/19 inhibition can affect the expression of genes regulated by super-enhancers. biorxiv.org In AML, for example, the anti-leukemic effect of CDK8/19 inhibitors was linked to the unbalanced transcription of super-enhancer-associated genes. biorxiv.org This suggests that the super-enhancer landscape of a tumor could be a predictive biomarker.

Furthermore, analyzing the transcriptome of clinical samples has identified correlations between CDK8 expression and patient survival in several cancers, including breast and prostate cancer. nih.govmdpi.com In some cases, this correlation was stronger in tumors with a low mutation burden, suggesting that cancers driven by transcriptional dysregulation may be particularly susceptible to CDK8/19 inhibition. nih.gov

Omics Data Type Potential Biomarker Rationale and Application
Proteomics/Phosphoproteomics Phospho-STAT1 (S727) / Phospho-STAT5 (S726)A direct and consistent downstream target of CDK8/19 kinase activity. oncotarget.comaacrjournals.orgnih.gov Can be used as a pharmacodynamic marker of target engagement and may predict sensitivity in AML. oncotarget.com
Transcriptomics (RNA-seq) Super-enhancer-associated gene signaturesCDK8/19 inhibition can dysregulate these genes, leading to an anti-tumor effect in certain cancers like AML. biorxiv.org
Transcriptomics (RNA-seq) Estrogen-regulated gene expressionIn ER+ breast cancer, CDK8/19 inhibition suppresses estrogen-induced transcription, suggesting this signature could predict response. oncotarget.com
Genomics CDK8 gene amplificationHigh copy number of the CDK8 gene in tumors (e.g., prostate, breast, GI cancers) may indicate dependence and predict response. nih.gov
Genomics Tumor Mutation Burden (TMB)Cancers with low TMB, which may be more reliant on transcriptional programs for survival, might be more sensitive to CDK8/19 inhibition. nih.gov

Q & A

Q. What experimental models are appropriate for evaluating the therapeutic potential of CDK8/19-IN-52h in osteoarthritis (OA)?

Answer: Preclinical OA studies should utilize spontaneous OA models like STR/ort mice, which mimic human disease progression. Key endpoints include weight gain trends, oxidative stress markers (e.g., serum malondialdehyde [MDA]), and functional outcomes such as gait symmetry and treadmill task completion rates. Subchondral bone analysis via micro-CT and cytokine profiling (e.g., IL-1β) are critical to assess disease-modifying effects .

Q. How can researchers validate CDK8/19 inhibition in cellular assays?

Answer: Use kinase activity assays with recombinant CDK8/19 proteins and monitor phosphorylation of downstream targets like STAT1 S726. However, note that STAT1 phosphorylation may also occur via CDK8/19-independent pathways under cytokine stimulation, necessitating orthogonal validation (e.g., RNA-Seq for transcriptional targets such as NF-κB/PKC-responsive genes) .

Q. What computational methods are employed to design selective CDK8/19 inhibitors like this compound?

Answer: Quantitative structure-activity relationship (QSAR) models using combinatorial protocol multiple linear regression (CP-MLR) and partial least squares (PLS) analysis optimize descriptors like hydrophobicity and steric properties. Dragon descriptors and applicability domain analysis ensure model reliability (~74% variance explained in CDK8 inhibition) .

Advanced Research Questions

Q. How should contradictory data on STAT1 S727 phosphorylation as a pharmacodynamic marker be resolved?

Answer: STAT1 S727 phosphorylation is context-dependent and may reflect off-target effects at high inhibitor doses. Combine genetic knockout models (e.g., CDK8/19 dKO cells) with dose-response studies and transcriptomic profiling to distinguish on-target vs. off-target effects. Cross-validate with proteomic analysis of Mediator complex dynamics .

Q. What experimental strategies distinguish functional redundancy between CDK8 and CDK19 in transcriptional regulation?

Answer: Perform isoform-specific knockouts in cell lines with varying CDK8/CDK19 ratios (e.g., 293 vs. 22Rv1). Use immunoblotting with isoform-specific antibodies and RNA-Seq to compare transcriptional outputs. Note that phenotypic differences often arise from quantitative expression disparities rather than qualitative functional divergence .

Q. How does CDK8/19 inhibition stabilize naïve pluripotency in stem cells?

Answer: CDK8/19 inhibitors reset RNA Pol II loading patterns, mimicking 2i (GSK3/MEK inhibitor) effects. Use phosphoproteomics to track kinase activity downstream of 2i and monitor pluripotency markers (e.g., Nanog). Validate with embryonic development assays in CDK8-knockout zygotes, which arrest at the 4–8 cell stage .

Q. What methodologies address the challenge of CDK8/19 inhibitor selectivity in cancer studies?

Answer: Employ proteome-wide kinase profiling (e.g., KINOMEscan) and transcriptomic analysis of Mediator-regulated pathways (WNT, TGF-β). Prioritize compounds with <10% off-target activity at therapeutically relevant doses. Use PROTAC degraders to confirm phenotype specificity .

Q. How do CDK8/19 inhibitors modulate immune responses during viral infections?

Answer: In macrophage models, combine siRNA knockdown (CDK8 vs. CDK19) with cytokine profiling (e.g., CXCL10, IL-10) post-viral challenge (e.g., dengue/Zika). Single-cell RNA-Seq can identify pathogen-specific transcriptional programs regulated by each kinase .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting in vivo efficacy data for CDK8/19 inhibitors across disease models?

Answer: Context-dependent effects arise from tissue-specific CDK8/19 expression ratios and pathway crosstalk. Meta-analyze survival data (e.g., KM-plotter for breast cancer) and correlate with CDK8/19 protein levels (IHC). Stratify results by adjuvant therapy status to identify biomarkers of resistance .

Q. What statistical approaches are recommended for analyzing transcriptomic changes post-CDK8/19 inhibition?

Answer: Use gene set enrichment analysis (GSEA) for pathways like inflammation, EMT, and Wnt/β-catenin. Pair with phosphoproteomics to link kinase activity to transcriptional outputs. Apply false discovery rate (FDR) correction for multi-omic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK8/19-IN-52h
Reactant of Route 2
Reactant of Route 2
CDK8/19-IN-52h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.